![molecular formula C20H25N3O2 B1145018 (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide CAS No. 724767-21-9](/img/new.no-structure.jpg)
(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide is a derivative of the ergoline alkaloid family, which has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities primarily through interactions with neurotransmitter receptors, notably dopamine and serotonin receptors.
- Molecular Formula : C20H25N3O2
- Molecular Weight : 339.439 g/mol
- CAS Registry Number : 113-42-8
The biological activity of this compound is primarily mediated through its interaction with various receptor systems in the body:
- Dopaminergic Activity : The compound may act as a dopaminergic agonist, influencing dopamine D2 receptors, which are crucial in the treatment of conditions such as Parkinson's disease and hyperprolactinemia . Ergoline derivatives often exhibit mixed agonist/antagonist properties depending on their structural modifications.
- Serotonergic Activity : This compound likely exhibits both agonistic and antagonistic effects on serotonin receptors, particularly 5-HT2A and 5-HT1A. Such interactions can lead to diverse physiological effects, including modulation of mood and perception .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound along with related ergoline compounds:
Compound | Receptor Type | Activity | Notes |
---|---|---|---|
This compound | D2 | Agonist | Potential treatment for Parkinson's disease |
(8β)-9,10-Didehydro-N,N-diethyl-6-methylergoline-8-carboxamide (LSD) | 5-HT2A | Agonist | Known for psychoactive properties |
Bromocriptine | D2 | Agonist | Used in hyperprolactinemia treatment |
Methysergide | 5-HT2A | Antagonist | Used for migraine prevention |
Study on Dopaminergic Effects
A study investigated the effects of various ergoline derivatives on dopamine receptor activity, highlighting that compounds similar to this compound showed significant dopaminergic activity. The results indicated potential applications in treating neurodegenerative diseases .
Serotonin Receptor Interaction
Research focused on the serotonergic properties of ergoline derivatives demonstrated that this compound exhibited selective binding to 5-HT2 receptors. This selectivity suggests its potential use in managing psychiatric disorders .
Comparative Analysis of Ergoline Derivatives
A comparative analysis among various ergolines indicated that modifications at the C6 and C8 positions significantly affect receptor affinity and selectivity. The findings suggest that subtle structural changes can lead to enhanced therapeutic profiles or reduced side effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Serotonergic Activity
The compound has been identified as a potent agonist at various serotonin receptor subtypes, particularly the 5-HT1 family. Research indicates its role in modulating serotonin-related pathways, which are crucial in treating mood disorders and other psychiatric conditions .
2. Potential Antidepressant Effects
Studies have shown that compounds similar to (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide exhibit antidepressant-like effects in animal models. This suggests potential applications in developing new antidepressant therapies that target serotonin receptors more selectively .
Case Studies
Case Study 1: Serotonin Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the binding affinity of this compound to various serotonin receptors. The findings demonstrated significant selectivity for the 5-HT1A receptor, indicating its potential as a lead compound for developing new serotonergic drugs .
Case Study 2: Analgesic Properties
Another study examined the analgesic properties of ergoline derivatives, including this compound. The results indicated that this compound could reduce pain responses in rodent models, suggesting further exploration for pain management therapies .
Summary of Applications
Application Area | Description |
---|---|
Serotonergic Agonism | Modulates serotonin receptors, particularly 5-HT1A, with implications for mood disorders. |
Antidepressant Research | Potential candidate for developing new antidepressants with fewer side effects. |
Analgesic Effects | Demonstrated pain relief in preclinical studies, indicating possible use in pain management. |
Eigenschaften
CAS-Nummer |
724767-21-9 |
---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(2R)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14-,18-/m1/s1 |
InChI-Schlüssel |
UNBRKDKAWYKMIV-HBUWYVDXSA-N |
Isomerische SMILES |
CC[C@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Kanonische SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Synonyme |
(1R)-Methylergonovine; (1R)-Methylergometrine; 1’-epi-Methylergometrine; Methylergometrine impurity I (EP) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.